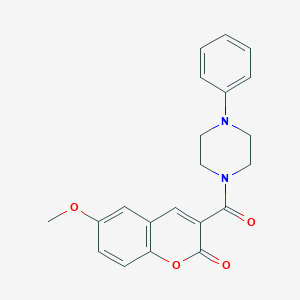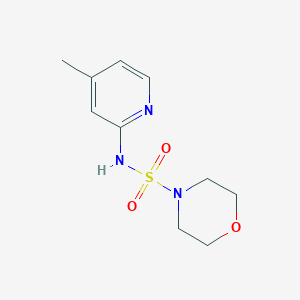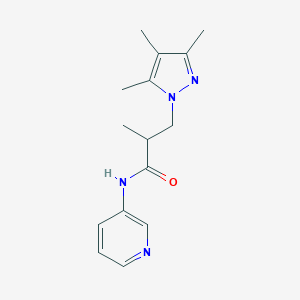![molecular formula C22H24N4O3 B279172 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1989 by Maragos et al. and has since been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mécanisme D'action
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide works by inhibiting the activity of NOS, which is the enzyme responsible for the production of NO. NO is an important signaling molecule that plays a key role in regulating various physiological processes, including blood pressure regulation, neurotransmission, and immune function. By inhibiting NOS, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide reduces the production of NO and thereby disrupts these processes.
Biochemical and physiological effects:
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase vascular resistance, and impair endothelial function. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been shown to increase sympathetic nerve activity, reduce renal blood flow, and impair renal function. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, it is important to note that N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has some limitations. It has been shown to have off-target effects on other enzymes, such as cyclooxygenase and lipoxygenase, which can complicate the interpretation of experimental results. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can have variable effects depending on the dose and route of administration, which can make it difficult to compare results across different studies.
Orientations Futures
There are many potential future directions for research involving N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide. One area of interest is the role of NO in the regulation of immune function and inflammation. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase inflammation in various tissues, and further research is needed to understand the mechanisms underlying this effect. Another area of interest is the role of NO in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a therapeutic agent. Finally, there is interest in developing new and more selective inhibitors of NOS that can be used to study the role of NO in a more targeted manner.
Méthodes De Synthèse
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to give the corresponding silane intermediate, which is then reacted with 4-nitrophenyl isocyanate to form the final product, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide.
Applications De Recherche Scientifique
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in preventing the development of atherosclerosis. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of NO in the regulation of renal function and in the pathogenesis of sepsis.
Propriétés
Nom du produit |
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Formule moléculaire |
C22H24N4O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-9-18(20(16)29-2)22(28)25-19-10-4-3-8-17(19)21(27)24-11-6-13-26-14-12-23-15-26/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,24,27)(H,25,28) |
Clé InChI |
CPDBEKIRYHRNQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)